1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
CAS No.:
Cat. No.: VC18902076
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O3 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | [(4Z)-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol |
| Standard InChI | InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3/b11-4- |
| Standard InChI Key | WUZUCCYVFIDOEH-WCIBSUBMSA-N |
| Isomeric SMILES | C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO |
| Canonical SMILES | CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO |
Introduction
Structural and Stereochemical Properties
Molecular Architecture
The compound’s core consists of a benzoxonin ring—a bicyclic system merging a benzene ring with an oxygen-containing heterocycle. The (4Z) designation specifies the stereochemistry of the double bond at position 4, enforcing a planar geometry that influences conjugation and reactivity. Key substituents include:
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A methoxy group (-OCH₃) at position 9, enhancing electron density via resonance.
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A methyl group (-CH₃) at position 4, sterically influencing ring conformation.
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A hydroxymethyl group (-CH₂OH) at position 2, enabling hydrogen bonding and derivatization.
The isomeric SMILES notation (C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO) confirms the Z-configuration and spatial arrangement of substituents.
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | [(4Z)-9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol |
| Canonical SMILES | CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| PubChem CID | 66557202 |
Synthesis and Reaction Pathways
Condensation-Based Synthesis
Benzoxonin derivatives are typically synthesized via acid-catalyzed condensation reactions between terpenoids and phenolic precursors. For example, carvone (a monoterpene) and olivetol (a phenolic compound) undergo cyclization to form benzoxonin scaffolds under controlled conditions . In the case of 1-Benzoxonin-2-Methanol, stereoselective reduction of intermediate ketones (e.g., 5,6-dihydro-7-hydroxy-2-isopropyl-5-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-4(3H)-one) using agents like lithium aluminum hydride (LiAlH₄) yields the hydroxymethyl group .
Stereochemical Interconversion
Base-mediated equilibration studies reveal partial interconversion between (4Z) and (4E) isomers under alkaline conditions. For instance, treating the (4Z)-ketone precursor with 10% KOH at 15°C results in ~15% isomerization to the (4E) form within 2.5 hours, though prolonged exposure leads to decomposition . This underscores the thermodynamic instability of the Z-configuration in protic environments.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzoxonin-2-Methanol exhibits characteristic absorptions for:
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O-H stretch (~3350 cm⁻¹) from the hydroxymethyl group.
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C-O-C asymmetric stretch (~1250 cm⁻¹) of the methoxy and ether linkages.
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C=C stretch (~1650 cm⁻¹) of the conjugated diene system.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 248.32 (M⁺), with fragmentation patterns consistent with cleavage at the benzoxonin ring junctions and loss of the hydroxymethyl group (-31 Da).
Research Gaps and Future Directions
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Pharmacological Profiling: No in vitro or in vivo studies have evaluated the compound’s receptor binding, toxicity, or metabolic stability.
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Catalytic Applications: The role of 1-Benzoxonin-2-Methanol in asymmetric catalysis remains unexplored despite its chiral centers.
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Thermodynamic Stability: Quantitative studies on the Z/E isomerization kinetics and equilibrium constants are needed to optimize synthetic yields.
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